(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a rigid bicyclic 1,3-benzodioxole moiety fused to a methylene group at the 5-position of the thiazolidinone core. The 4-bromophenyl substituent at the 3-position introduces steric bulk and electron-withdrawing effects, which influence both its chemical reactivity and biological interactions. The Z-configuration of the exocyclic double bond is critical for maintaining its planar geometry, enabling π-π stacking and hydrophobic interactions in biological systems . This compound’s structural complexity is often resolved via X-ray crystallography using programs like SHELX and visualized with tools such as ORTEP-III .
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3S2/c18-11-2-4-12(5-3-11)19-16(20)15(24-17(19)23)8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNOCHFVWIGMAI-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological properties, modulated by substituents on the core structure. Below is a systematic comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
| Compound Name | Key Structural Features | Biological Activity | Unique Aspects vs. Target Compound |
|---|---|---|---|
| (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one | Pyrazole ring, dimethoxyphenyl ethyl group | Anticancer (cell line-specific) | Pyrazole moiety enhances kinase inhibition; lacks benzodioxole’s electron-rich aromatic system. |
| (5Z)-3-(3-Bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | Octyloxy chain, 3-bromophenyl | Antimicrobial (Gram-positive bacteria) | Long alkyl chain improves lipophilicity; bromine at 3-position reduces steric hindrance compared to 4-bromophenyl. |
| (5Z)-3-(4-Hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Methoxybenzylidene, 4-hydroxyphenyl | Antioxidant, anti-inflammatory | Hydroxyl group enables hydrogen bonding; methoxy group provides weaker electron-withdrawing effects vs. bromine. |
| (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one | Ethoxy-methylphenyl, isobutyl group | Antidiabetic (PPAR-γ modulation) | Ethoxy group enhances solubility; isobutyl substituent reduces aromatic stacking potential. |
| (5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one | Sec-butyl, ethoxyphenyl-pyrazole | Antiviral (HIV protease inhibition) | Sec-butyl increases steric bulk; ethoxyphenyl-pyrazole introduces conformational flexibility. |
Key Findings :
Electronic Effects : The 4-bromophenyl group in the target compound provides stronger electron-withdrawing effects than methoxy or ethoxy substituents, enhancing electrophilic reactivity .
Benzodioxole Uniqueness : The 1,3-benzodioxole moiety offers a fused aromatic system absent in pyrazole- or furan-containing analogs, improving π-π interactions with hydrophobic enzyme pockets .
Biological Specificity : Compared to octyloxy-containing derivatives , the target compound’s compact structure may limit membrane permeability but increase selectivity for intracellular targets.
Stereochemical Influence : The Z-configuration is conserved across analogs, but substituent positioning (e.g., bromine at 3- vs. 4-position) alters binding affinities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
